molecular formula C14H12N4O2S B12248953 [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid

[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B12248953
M. Wt: 300.34 g/mol
InChI Key: HEMVHHGDLAWWJE-UHFFFAOYSA-N
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Description

2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine ring fused with a phenylacetic acid moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

    Substitution: The phenylacetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylacetic acid moiety.

Mechanism of Action

The mechanism of action of 2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The triazolopyrimidine ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-2-phenylacetic acid is unique due to the presence of both the sulfanyl group and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C14H12N4O2S/c1-9-7-11(18-14(17-9)15-8-16-18)21-12(13(19)20)10-5-3-2-4-6-10/h2-8,12H,1H3,(H,19,20)

InChI Key

HEMVHHGDLAWWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)SC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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